3-({2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid
Overview
Description
“3-({2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid” is a chemical compound with the CAS Number: 1110717-63-9 . It has a molecular weight of 250.21 . The IUPAC name for this compound is 4-oxo-4-[(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)amino]butanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10N4O4/c15-7(3-4-8(16)17)12-6-2-1-5-9(13-6)14-10(18)11-5/h1-2H,3-4H2,(H,16,17)(H3,11,12,13,14,15,18) . This indicates the molecular structure of the compound.
Physical And Chemical Properties Analysis
It is stored at room temperature and is in the form of a powder . The compound is stable under normal storage conditions .
Scientific Research Applications
Chemical Synthesis and Compound Reactivity
A variety of studies have focused on the synthesis and reactivity of compounds related to 3-({2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid. These compounds have been synthesized as potential anticoagulant agents, showing significant anticoagulant abilities in canine blood samples. The synthesis process often involves reactions of aryl vinamidinium salts with ethyl 3-oxo-3-(arylamino)propanoate derivatives (Yang et al., 2015). Additionally, studies have explored the synthesis of 1-(1,3-dialkyl-2-oxo-2,3-dihydro-1H-imidazo-[4,5-b]pyridin-5-yl)-5-oxopyrrolidine-3-carboxylic acids and their derivatives, highlighting the reactivity and potential of these compounds in various chemical reactions (Smolyar et al., 2007).
Structural and Spectroscopic Analysis
The structure and spectroscopic analysis of similar compounds have been a subject of interest. For instance, the imidazopyridine group and phenyl ring planes' dihedral angles were studied, showcasing the geometric intricacies of these molecules (Rodier et al., 1993). In another study, the structures of synthesized compounds were determined spectroscopically, providing insights into their molecular structure and potential applications (Yıldırım et al., 2005).
properties
IUPAC Name |
4-oxo-4-[(2-oxo-1,3-dihydroimidazo[4,5-b]pyridin-5-yl)amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4/c15-7(3-4-8(16)17)12-6-2-1-5-9(13-6)14-10(18)11-5/h1-2H,3-4H2,(H,16,17)(H3,11,12,13,14,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYZRKTUJPEKKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C1NC(=O)N2)NC(=O)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-({2-oxo-1H,2H,3H-imidazo[4,5-b]pyridin-5-yl}carbamoyl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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